molecular formula C11H13F3N2 B8280052 N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

Cat. No. B8280052
M. Wt: 230.23 g/mol
InChI Key: IKYSGEDCZYOWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C11H13F3N2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

N-prop-2-enyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H13F3N2/c1-2-3-16-10(6-15)7-4-8(12)11(14)9(13)5-7/h2,4-5,10,16H,1,3,6,15H2

InChI Key

IKYSGEDCZYOWSR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(CN)C1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Allylamine (9.8 mL) was added to a solution of 1,2,3-trifluoro-5-((E)-2-nitrovinyl)benzene (6.6 g) in THF (30 mL). The reaction solution was stirred at room temperature for 2.5 hours and then concentrated under reduced pressure. Zinc powder (10.6 g) was added to a solution of the residue in ethanol (35 mL) and concentrated hydrochloric acid (35 mL) at 0° C., and the reaction solution was stirred at 0° C. for 30 minutes and at room temperature for 15 hours. The reaction solution was added to ice-cold aqueous ammonia, and the reaction mixture was subjected to extraction with chloroform. The resulting organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 7.52 g of a crude product of the title compound. The property values of the compound are as follows.
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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